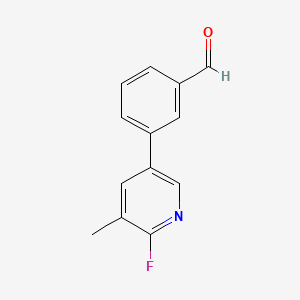![molecular formula C23H24N2O3S2 B14018669 3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 78693-63-7](/img/structure/B14018669.png)
3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The presence of acetyl and phenylthio groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- typically involves multiple steps. One common method is the Mannich condensation, where piperidones react with formalin and primary amines under specific conditions . This reaction forms the diazabicyclo structure, which can then be further modified to introduce acetyl and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich condensation reactions followed by purification processes such as crystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, altering the activity of these targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-
Uniqueness
Compared to similar compounds, 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- stands out due to the presence of both acetyl and phenylthio groups.
Propriétés
Numéro CAS |
78693-63-7 |
|---|---|
Formule moléculaire |
C23H24N2O3S2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
3,7-diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C23H24N2O3S2/c1-17(26)24-13-22(29-19-9-5-3-6-10-19)15-25(18(2)27)16-23(14-24,21(22)28)30-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
Clé InChI |
KQEKJITWWYZUAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2(CN(CC(C1)(C2=O)SC3=CC=CC=C3)C(=O)C)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


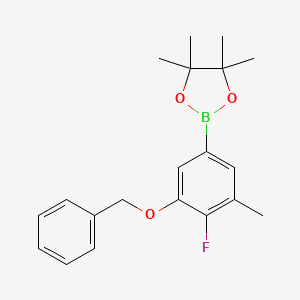
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
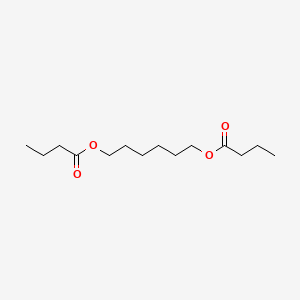

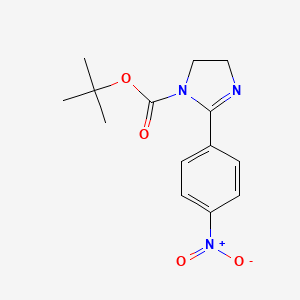

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
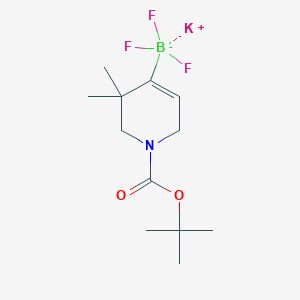
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
